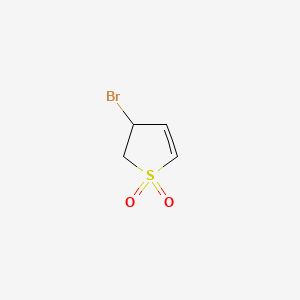
4-Butoxybenzonitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-Butoxybenzonitrile consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a butoxy group (a four-carbon chain attached to an oxygen atom) attached to the benzene ring . The InChI string representation of the molecule isInChI=1S/C11H13NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7H,2-3,8H2,1H3 . Physical And Chemical Properties Analysis
4-Butoxybenzonitrile has a density of 1.0±0.1 g/cm³, a boiling point of 295.6±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a refractive index of 1.512 and a molar refractivity of 51.6±0.4 cm³ . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its topological polar surface area is 33 Ų .Applications De Recherche Scientifique
Material Science: Polymer Synthesis and Modification
4-Butoxybenzonitrile: is utilized in material science, particularly in the synthesis and modification of polymers. Its chemical structure allows it to act as a monomer or a modifying agent that can be incorporated into polymer chains. This can alter the physical properties of the polymer, such as flexibility, durability, and resistance to chemicals, making it suitable for a wide range of industrial applications .
Life Science Research: Biochemical Studies
In life science research, 4-Butoxybenzonitrile plays a role in biochemical studies. It may be used as a precursor or an intermediate in the synthesis of biologically active molecules. Researchers can use it to study enzyme-catalyzed reactions, receptor-ligand interactions, and other cellular processes that are fundamental to understanding biological systems .
Chemical Synthesis: Organic Reactions
4-Butoxybenzonitrile: is a valuable reagent in chemical synthesis. It is involved in various organic reactions, such as nucleophilic substitutions and electrophilic additions. Its nitrile group can be a versatile functional group that participates in reactions to form carboxylic acids, amides, and other derivatives, which are crucial in developing pharmaceuticals and agrochemicals .
Chromatography: Analytical Standards
In chromatography, 4-Butoxybenzonitrile can be used as an analytical standard. Due to its well-defined physical properties, such as boiling point and refractive index, it serves as a reference compound in chromatographic analysis to calibrate instruments and validate methods, ensuring accurate and reliable results in analytical chemistry .
Analytical Research: Spectroscopy
4-Butoxybenzonitrile: finds application in analytical research, particularly in spectroscopy. It can be used to study molecular interactions and the electronic structure of compounds. Its distinct absorption and emission spectra make it a suitable compound for UV-Vis and fluorescence spectroscopy, aiding in the qualitative and quantitative analysis of chemical substances .
Proteomics: Protein Interaction Studies
Lastly, in proteomics, 4-Butoxybenzonitrile may be used in the study of protein interactions. It can act as a linker molecule to attach to certain proteins, allowing researchers to investigate protein function, identify binding partners, and understand the mechanisms of protein-related diseases .
Propriétés
IUPAC Name |
4-butoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGQINKVTNAIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199998 | |
| Record name | p-Butoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5203-14-5 | |
| Record name | 4-Butoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5203-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Butoxybenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005203145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Butoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione](/img/structure/B1266570.png)


![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B1266577.png)






